molecular formula C17H15N3O B5521458 (E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine

(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine

Cat. No.: B5521458
M. Wt: 277.32 g/mol
InChI Key: PKAQMEXZOQVWHP-WOJGMQOQSA-N
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Description

(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxylamine group attached to a pyrazole ring, which is further substituted with a phenyl and a 4-methylphenyl group

Scientific Research Applications

(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oximes can vary depending on their specific structure and application. Many oximes act as reactivators of acetylcholinesterase, an enzyme that is often inhibited by organophosphorus compounds . They can also inhibit various kinases, enzymes that play key roles in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine typically involves the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}amine
  • **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydrazine
  • **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine derivatives

Uniqueness

This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

(NE)-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-7-9-14(10-8-13)17-15(11-18-21)12-20(19-17)16-5-3-2-4-6-16/h2-12,21H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQMEXZOQVWHP-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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